a-Tosyl-(4-bromobenzyl) isocyanide

Overview

Description

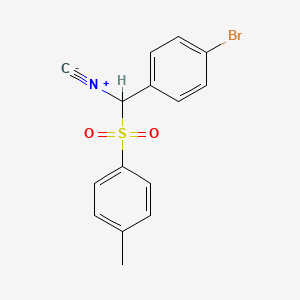

a-Tosyl-(4-bromobenzyl) isocyanide is a chemical compound with the molecular formula C15H12BrNO2S. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-bromobenzyl) isocyanide typically involves the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

a-Tosyl-(4-bromobenzyl) isocyanide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

a-Tosyl-(4-bromobenzyl) isocyanide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of a-Tosyl-(4-bromobenzyl) isocyanide involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Tosylmethyl isocyanide (TOSMIC): Similar in structure but lacks the bromobenzyl group.

Benzyl isocyanide: Lacks the tosyl and bromine substituents.

4-Bromobenzyl isocyanide: Lacks the tosyl group.

Uniqueness

a-Tosyl-(4-bromobenzyl) isocyanide is unique due to the presence of both the tosyl and bromobenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

Biological Activity

a-Tosyl-(4-bromobenzyl) isocyanide is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group, this compound exhibits significant reactivity that allows it to interact with various biological molecules. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The highly reactive isocyanide group can modify biomolecules, potentially altering their function and leading to various biological effects. This interaction can initiate pathways that may result in antibacterial, antifungal, antimalarial, and antitumoral activities.

Biological Activity Overview

This compound has been studied for several biological applications:

- Antibacterial Activity : Preliminary studies indicate that the compound exhibits potent antibacterial properties against various strains of bacteria.

- Antifungal Activity : Research suggests efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Antimalarial Properties : The compound has shown potential in combating malaria-causing parasites.

- Antitumoral Effects : There are indications of cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against multiple bacterial strains | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Antimalarial | Shows activity against Plasmodium species | |

| Antitumoral | Induces cytotoxicity in cancer cell lines |

Case Studies and Research Findings

-

Antibacterial Studies

- A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial activity. This study highlights its potential as a lead compound for developing new antibiotics.

-

Antifungal Research

- In vitro assays were conducted to assess the antifungal properties of the compound against Candida albicans. The findings revealed that this compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in treating fungal infections.

-

Antimalarial Efficacy

- A recent investigation into the antimalarial properties showed that the compound exhibited effective inhibition of Plasmodium falciparum growth in culture. The mechanism appears to involve disruption of metabolic pathways essential for parasite survival.

-

Cytotoxicity Against Cancer Cells

- Research examining the cytotoxic effects on various cancer cell lines indicated that this compound induces apoptosis. The study reported IC50 values demonstrating its potency compared to established chemotherapeutic agents.

Properties

IUPAC Name |

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDZRMHSZRYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378067 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655254-61-8 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.